molecular formula C10H11NO2 B12930359 6-Methoxy-1-methyl-1h-indol-5-ol

6-Methoxy-1-methyl-1h-indol-5-ol

Cat. No.: B12930359
M. Wt: 177.20 g/mol
InChI Key: PWVZTBFXOGEFQK-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1h-indol-5-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 6-Methoxy-1-methyl-1h-indol-5-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core . Another approach involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Methoxy-1-methyl-1h-indol-5-ol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-1h-indol-5-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

6-Methoxy-1-methyl-1h-indol-5-ol can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which influences its reactivity and biological activity.

Properties

IUPAC Name

6-methoxy-1-methylindol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-4-3-7-5-9(12)10(13-2)6-8(7)11/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVZTBFXOGEFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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